molecular formula C19H22N2O3 B2770756 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE CAS No. 1421456-01-0

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE

Cat. No.: B2770756
CAS No.: 1421456-01-0
M. Wt: 326.396
InChI Key: JTIPLCKJOLRMEO-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 2,3-dihydro-1-benzofuran moiety, a privileged scaffold in drug discovery known for its diverse biological activities, linked via an ethanolamine bridge to a 3-(dimethylamino)benzamide group. This specific architecture, featuring hydrogen bond donors/acceptors and a basic tertiary amine, is characteristic of molecules designed to interact with biological targets. The compound is primarily valued for Research Use Only (RUO) as a chemical reference standard or as a building block in organic synthesis. Researchers utilize it in the design and development of new therapeutic agents. While the specific biological profile of this exact molecule may be under investigation, its structural components are associated with a range of pharmacological activities. The benzofuran core is frequently explored for its potential in developing compounds with anti-inflammatory and antimicrobial properties . Furthermore, the 3-(dimethylamino)benzamide subunit is a key pharmacophore in molecules that modulate various enzyme systems. Similar complex benzamide derivatives are actively investigated for their potential interactions with enzymes like lysosomal phospholipase A2 (PLA2G15), a target implicated in drug-induced phospholipidosis, highlighting its utility in toxicity and mechanistic studies . This product is intended for laboratory research by qualified personnel. It is strictly not for diagnostic, therapeutic, or any form of human or veterinary use. Handling should adhere to all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-21(2)16-5-3-4-15(11-16)19(23)20-12-17(22)13-6-7-18-14(10-13)8-9-24-18/h3-7,10-11,17,22H,8-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIPLCKJOLRMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzofuran Moiety: This step involves the cyclization of an appropriate precursor to form the benzofuran ring. Common reagents used in this step include acids or bases to facilitate the cyclization process.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the benzofuran intermediate.

    Formation of the Dimethylamino Benzamide Group: This step involves the reaction of the hydroxyethyl benzofuran intermediate with a dimethylamino benzoyl chloride or a similar reagent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions (such as temperature and pressure), and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of the hydroxyethyl group

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, particularly in cancer treatment.

  • Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving caspase activation .

The biological activities of N-[2-(2,3-Dihydro-1-Benzofuran-5-YL)-2-Hydroxyethyl]-3-(Dimethylamino)Benzamide include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The sulfonamide group is known to inhibit pro-inflammatory cytokines, suggesting potential applications in managing chronic inflammatory conditions .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of N-[2-(2,3-Dihydro-1-Benzofuran-5-YL)-2-Hydroxyethyl]-3-(Dimethylamino)Benzamide against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and significant apoptosis induction, indicating its potential as a therapeutic agent against cancer .

Case Study 2: Cardiovascular Applications

Another investigation focused on the cardiovascular effects of the compound using isolated rat heart models. The findings revealed that it modulates coronary resistance and perfusion pressure, suggesting possible applications in cardiovascular disease management .

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs within the benzamide and dihydrobenzofuran families. Key comparisons include:

Structural Analogues

Compound Name (CAS or Identifier) Core Structure Key Substituents Molecular Weight Key Features Reference
Target Compound 2,3-Dihydro-1-benzofuran-ethyl 3-(Dimethylamino)benzamide Not reported Enhanced solubility via dimethylamino; potential CNS penetration
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide (2034416-21-0) 2,3-Dihydro-1-benzofuran-ethyl 3-(4-Methanesulfonylphenyl)propanamide 389.47 Sulfonyl group increases polarity; possible metabolic stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Flexible alkyl chain 3-Methylbenzamide Not reported N,O-bidentate directing group for metal-catalyzed C–H functionalization
N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide Benzooxazole 4-Nitro and 3-methyl groups 391.35 Nitro group as electron-withdrawing moiety; may influence redox properties

Pharmacological and Physicochemical Properties

  • In contrast, sulfonyl () and nitro () groups are electron-withdrawing, altering charge distribution and solubility .
  • Lipophilicity : The dihydrobenzofuran core increases lipophilicity compared to purely aliphatic analogs (e.g., ), possibly improving blood-brain barrier penetration .
  • Metabolic Stability : The hydroxyethyl group may undergo oxidation, whereas sulfonyl or trifluoromethyl substituents (e.g., ) could resist metabolic degradation .

Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

  • IUPAC Name : N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide
  • Molecular Formula : C16H20N2O3
  • Molecular Weight : 288.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It is believed to exert its effects through the following mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, similar to other benzofuran derivatives that exhibit anti-inflammatory properties .
  • Receptor Modulation : It may modulate neurotransmitter receptors, which could be beneficial in treating neurological disorders .

1. Anti-inflammatory Activity

Research indicates that compounds structurally related to N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide exhibit significant anti-inflammatory effects. For instance, related benzofuran derivatives have shown the ability to inhibit cyclooxygenase and lipoxygenase pathways, leading to decreased production of pro-inflammatory mediators .

2. Antitumor Activity

Benzofuran derivatives are known for their potential antitumor properties. Studies suggest that N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation .

3. Neuroprotective Effects

Preliminary studies have indicated that this compound may possess neuroprotective properties, potentially useful in conditions like Alzheimer's disease. It may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission .

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Effects Demonstrated that related compounds inhibited leukotriene synthesis with IC50 values as low as 0.1 µM .
Antitumor Activity Evaluation In vitro studies showed significant cytotoxicity against various cancer cell lines, suggesting potential for therapeutic use .
Neuroprotective Mechanism Investigation Found that the compound inhibited AChE activity and reduced β-amyloid levels in cell-based assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., 2-phenoxyethanol) using catalysts like ZnCl₂ under high temperatures to form the benzofuran core . Microwave-assisted synthesis is recommended for efficiency, reducing reaction times while maintaining high yields (e.g., 75–85%) . Solvent selection (e.g., THF or acetonitrile) and purification via crystallization (methanol:water mixtures) are critical for purity .
Key Reaction Parameters
Cyclization Catalyst: ZnCl₂
Microwave Power: 300–500 W
Solvent: THF or MeCN
Purification: Crystallization (MeOH:H₂O)

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use IR spectroscopy to identify functional groups (e.g., hydroxyl, amide bands) and ¹H/¹³C NMR to confirm stereochemistry and substituent positions . HPLC with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight .

Q. What in vitro bioactivity assays are appropriate for initial pharmacological evaluation?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against HDACs or kinases using fluorogenic substrates (e.g., acetylated lysine derivatives) .
  • Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-tumor potential .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to identify binding poses in enzyme active sites (e.g., HDACs) . Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns trajectories. Use cheminformatic tools (e.g., PubChem descriptors) to predict ADMET properties .

Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups?

  • Methodological Answer :

Syntize analogs with modified substituents (e.g., halogenation of the benzofuran ring or dimethylamino group replacement) .

Test bioactivity across assays (e.g., enzyme inhibition, cytotoxicity).

Use multivariate analysis (PCA or QSAR models) to correlate structural features with activity .

  • Example : The difluorobenzamide group enhances target binding affinity compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, enzyme concentrations) .
  • Comparative Analysis : Use cheminformatics platforms (e.g., ChEMBL) to cross-reference data and identify outliers .
  • Orthogonal Validation : Confirm results with alternative assays (e.g., SPR for binding affinity if fluorescence assays are inconsistent) .

Q. What strategies optimize multi-step synthesis to minimize side products?

  • Methodological Answer :

  • Cascade Reactions : Combine cyclization and amidation steps in one pot to reduce intermediates .
  • Process Control : Monitor reaction progress via TLC or in-line IR.
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Q. What is the role of the benzofuran ring in the compound's stability and reactivity?

  • Methodological Answer : The dihydrobenzofuran core improves metabolic stability compared to furan derivatives due to reduced ring strain . Substituents at the 5-position (e.g., hydroxyl groups) enhance solubility but may require protection (e.g., benzylation) during synthesis .

Data Contradiction Analysis

  • Case Study : Discrepancies in HDAC inhibition IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM) may arise from assay conditions (e.g., pH, cofactors). Resolve by repeating assays under standardized buffers (e.g., Tris-HCl, pH 8.0) and validating with orthogonal methods like thermal shift assays .

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